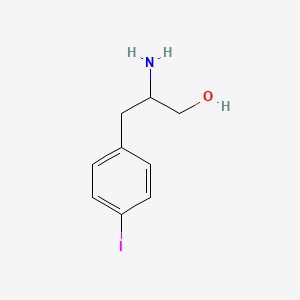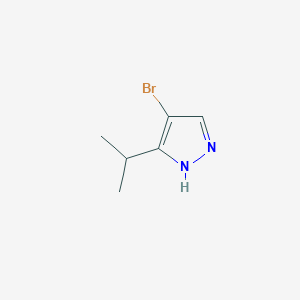
1-(Pyridin-3-YL)piperazin-2-one
Descripción general
Descripción
1-(Pyridin-3-yl)piperazin-2-one, commonly referred to as P3P, is a heterocyclic compound containing both nitrogen and carbon atoms. It is a versatile compound that is used in a wide range of scientific research applications. P3P is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It has been widely studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications : Piperazine-1-yl-1H-indazole derivatives, which include compounds related to 1-(Pyridin-3-yl)piperazin-2-one, are significant in medicinal chemistry. They have been synthesized efficiently and their docking studies suggest potential biological activity (Balaraju, Kalyani, & Laxminarayana, 2019).
Anticancer Activity : Some derivatives of this compound have shown notable anticancer activity. For instance, the condensation of iminodiacetic acid with various amines, including pyridin-3-ylmethanamine, resulted in piperazine-2,6-dione derivatives that exhibited significant anticancer properties in various cancer cell lines (Kumar, Kumar, Roy, & Sondhi, 2013).
Neurological Applications : Research has indicated the potential of this compound derivatives in neurological applications. For example, certain pyrrolidin-2-one and pyrrolidine derivatives with a piperazine moiety have shown strong antiarrhythmic and antihypertensive activities, which may be linked to their alpha-adrenolytic properties (Malawska et al., 2002).
- 3-yl)piperazin-2-one, have been discovered as potent inhibitors of acetylcholinesterase and amyloid β aggregation, relevant in the treatment of Alzheimer's disease. These compounds demonstrated significant in vitro activity and potential for inhibiting self-induced β-amyloid aggregation (Umar et al., 2019).
Memory Enhancement Research : Studies on 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide have shown effects on memory enhancement in mice, indicating potential applications in cognitive disorders or neurodegenerative diseases (Li Ming-zhu, 2008).
Central Nervous System Disorders : N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor derived from this compound, has been investigated for the treatment of central nervous system disorders. An efficient synthetic process for this compound has been established, demonstrating its therapeutic potential (Wei et al., 2016).
Structural Diversity in Metal Complexes : Compounds structurally related to this compound have been used to synthesize group 12 metal complexes, exhibiting structural diversity and potential applications in material science or catalysis (Purkait et al., 2017).
Sonochemical Synthesis : Sonochemistry has been employed for the innovative synthesis of novel pyridyl piperazine derivatives related to this compound. This method offers rapid access to a diversity-oriented library of functionalized compounds, potentially useful in various chemical and pharmaceutical applications (Tabassum, Govindaraju, & Pasha, 2017).
Inhibitors in Biochemical Research : A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as small molecule inhibitors of PCSK9 mRNA translation, showcasing the utility of these compounds in biochemical and pharmacological research (Londregan et al., 2018).
- al., 1993)](https://consensus.app/papers/synthesis-activity-npyridin2yl3piperazin1yl-courant/d8641dfc808e5347b82444cc2b80068f/?utm_source=chatgpt).
Mecanismo De Acción
Target of Action
Similar compounds, such as piperazine and piperidine derivatives, have been found to interact with histamine h3 and sigma-1 receptors .
Mode of Action
It’s worth noting that similar compounds have shown to interact with both sigma receptors to different degrees . The interaction with these receptors could potentially lead to changes in cellular signaling and function.
Biochemical Pathways
The interaction with histamine h3 and sigma-1 receptors suggests that it may influence pathways related to these receptors .
Pharmacokinetics
Similar compounds have shown stability in human liver microsomes, suggesting good pharmacokinetic properties .
Result of Action
Similar compounds have shown promising antinociceptive properties, indicating potential pain-relieving effects .
Action Environment
It’s worth noting that similar compounds are recommended to be stored at room temperature in a dark place under an inert atmosphere , suggesting that light, temperature, and atmospheric conditions could potentially influence the compound’s stability and efficacy.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-(Pyridin-3-yl)piperazin-2-one plays a significant role in biochemical reactions, particularly as a ligand that can bind to specific enzymes and proteins. This compound has been shown to interact with histamine H3 receptors and sigma-1 receptors, exhibiting antagonistic properties . The interaction with histamine H3 receptors can modulate neurotransmitter release, while binding to sigma-1 receptors can influence cellular signaling pathways. Additionally, this compound can interact with other biomolecules, such as transporters and ion channels, affecting their function and regulation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with histamine H3 receptors can alter the release of neurotransmitters like dopamine and serotonin, impacting neuronal communication and function . Furthermore, this compound can affect gene expression by modulating transcription factors and signaling cascades, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an antagonist at histamine H3 and sigma-1 receptors, inhibiting their activity and altering downstream signaling pathways . This inhibition can lead to changes in neurotransmitter release, ion channel activity, and other cellular processes. Additionally, this compound may influence enzyme activity by binding to active sites or allosteric sites, modulating their function and catalytic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular impact. Studies have shown that this compound is relatively stable under standard storage conditions, with a melting point of 105-106°C . Its stability in biological systems may vary, and degradation products could influence its activity and efficacy. Long-term exposure to this compound in in vitro or in vivo studies may result in adaptive cellular responses, including changes in receptor expression and signaling pathway modulation.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit therapeutic effects by modulating receptor activity and neurotransmitter release. At higher doses, toxic or adverse effects may be observed, including alterations in cellular function and metabolism . Threshold effects, where a specific dosage level triggers a significant biological response, are also important to consider in the context of therapeutic applications and safety assessments.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, this compound may affect metabolic flux and metabolite levels by modulating enzyme activity and substrate availability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization, accumulation, and overall bioavailability . For example, transporters in the cell membrane may facilitate the uptake of this compound into cells, while binding proteins within the cytoplasm can affect its intracellular distribution and activity.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the nucleus could influence gene expression, while distribution to the mitochondria might affect cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Propiedades
IUPAC Name |
1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-9-7-11-4-5-12(9)8-2-1-3-10-6-8/h1-3,6,11H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLQIOFEFBAKAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619047 | |
| Record name | 1-(Pyridin-3-yl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
345311-00-4 | |
| Record name | 1-(Pyridin-3-yl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-3-yl)piperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1342952.png)




![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)

![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)
![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)


![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)
